

Technical Characterization Guide: PEG5-(CH₂CO₂t-Butyl)₂

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Compound of Interest

Compound Name: PEG5-(CH₂CO₂t-Butyl)₂

Cat. No.: B8135217

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Bis-tert-butyl PEG5-diacetate Linker for PROTAC & Bioconjugation

Executive Summary

This technical guide provides a comprehensive characterization framework for **PEG5-(CH₂CO₂t-Butyl)₂** (Bis-tert-butyl PEG5-diacetate), a homobifunctional discrete PEG linker widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs).

The "PEG5" designation in this specific context typically refers to the presence of five ether oxygen atoms within the dicarboxylic acid derivative structure, corresponding to a Tetraethylene Glycol (PEG4) core functionalized with two acetate groups. Precise structural validation is critical, as commercial nomenclature for discrete PEGs can vary between "n" (number of monomer units) and the total number of oxygen atoms.

Compound Identity:

- Common Name: PEG5-bis(t-butyl acetate); Bis-tert-butyl PEG5-diacetate

- CAS Number: 211746-78-0 (Acetate derivative) / 439114-12-2 (Propionate derivative - Note: The prompt specifies CH₂CO₂, which is the acetate. This guide focuses on the acetate derivative.)
- Molecular Formula:

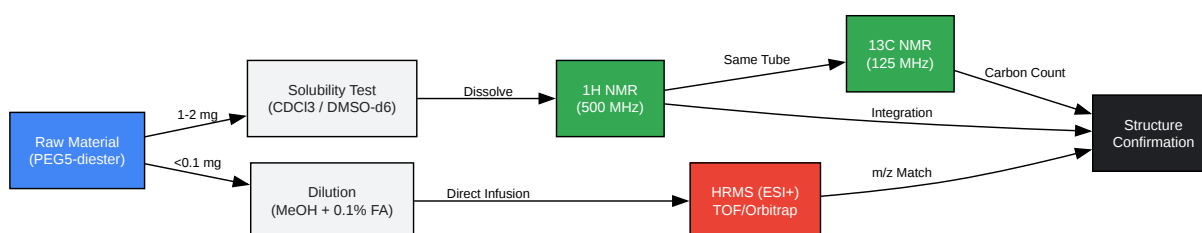
[1]
- Exact Mass: 422.2516 Da

Part 1: Structural Analysis & Workflow

To ensure high-fidelity incorporation into PROTAC libraries, the purity and identity of the linker must be validated using a multi-modal approach. The tert-butyl groups serve as acid-labile protecting groups, masking the carboxylic acids until the final deprotection stage (typically using TFA).

Characterization Workflow

The following diagram outlines the logical flow for validating the linker identity, prioritizing non-destructive methods (NMR) before destructive ionization (MS).



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Figure 1: Analytical workflow for discrete PEG linker validation. Blue indicates input, Green indicates magnetic resonance, Red indicates spectrometry.

Part 2: Nuclear Magnetic Resonance (NMR) Data

NMR is the primary method for assessing the integrity of the PEG chain and the presence of the tert-butyl protecting groups.

Experimental Protocol

- Instrument: Bruker Avance III HD 500 MHz (or equivalent).
- Solvent: Deuterated Chloroform () is preferred due to the high solubility of the lipophilic tert-butyl esters and the clear separation of PEG backbone signals from the solvent residual peak (7.26 ppm).
- Concentration: 10–15 mg in 0.6 mL solvent.
- Temperature: 298 K ().

¹H NMR Data (500 MHz,)

The spectrum is characterized by three distinct regions: the intense tert-butyl singlet, the PEG backbone multiplet, and the deshielded singlet of the methylene group alpha to the carbonyl.

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Context
1.47	Singlet (s)	18H		tert-Butyl methyl protons. Diagnostic for protection status.
3.64 – 3.72	Multiplet (m)	12H		Internal PEG backbone protons (ether linkages).
3.70 – 3.75	Multiplet (m)	4H		PEG protons adjacent to the acetate ether linkage.
4.02	Singlet (s)	4H		Methylene protons to the carbonyl. Significantly deshielded by the ester.

Technical Insight: The singlet at 4.02 ppm is the critical quality attribute (CQA). If hydrolysis occurs (loss of t-butyl), this peak will shift slightly downfield, and the t-butyl signal at 1.47 ppm will diminish. The ratio of the integral at 4.02 ppm (4H) to 1.47 ppm (18H) must be exactly 1:4.5.

13C NMR Data (125 MHz,)

Carbon NMR confirms the symmetry of the molecule and the oxidation state of the carbons.

Chemical Shift (, ppm)	Assignment
28.1	tert-Butyl methyl carbons ()
69.0	Methylene to carbonyl ()
70.6 – 70.8	PEG backbone carbons ()
81.5	Quaternary tert-butyl carbon ()
169.6	Carbonyl carbon (Ester,)

Part 3: Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is required to confirm the exact mass and rule out polydispersity (a common issue with non-discrete PEGs).

Experimental Protocol

- Method: ESI-TOF or ESI-Orbitrap (Positive Mode).
- Solvent: Methanol or Acetonitrile with 0.1% Formic Acid.
- Direct Infusion: Avoid harsh ionization (like EI) which will fragment the labile tert-butyl esters immediately.

MS Spectrum Analysis

Molecular Formula:

Monoisotopic Mass: 422.2516 Da

Ion Species	Observed m/z	Theoretical m/z	Description
	423.259	423.2589	Protonated molecular ion.
	440.286	440.2854	Ammonium adduct (common in ammonium-buffered mobile phases).
	445.241	445.2408	Sodium adduct (Very common for PEGs due to cation chelation).
	367.196	367.1962	In-source fragmentation: Loss of one isobutylene (56 Da).

Fragmentation Pathway (CID): Under Collision-Induced Dissociation (CID), the molecule typically undergoes sequential loss of the tert-butyl groups.

- (Mono-acid)
- (Di-acid core)

Part 4: Stability & Handling

The tert-butyl ester is a robust protecting group under basic and neutral conditions but is extremely sensitive to acid.

- Storage: Store at
under inert atmosphere (Argon/Nitrogen).
- Solubility: Soluble in DCM, Chloroform, Ethyl Acetate, Methanol. Sparingly soluble in water (due to hydrophobic t-butyl caps).

- Deprotection: To generate the active dicarboxylic acid (PEG5-diacid), treat with TFA/DCM (1:1) or 4M HCl in Dioxane. The reaction is typically complete within 1-2 hours at room temperature.

References

- PubChem Compound Summary. (2025). Bis-PEG5-t-butyl ester.[2][3] National Center for Biotechnology Information. [\[Link\]](#)[3]
- Hu, Z. et al. (2016). Discovery of High-Affinity Small Molecule Binders for the BRD4-BD1 Bromodomain. (Contextual reference for PEG linker characterization in PROTACs). Journal of Medicinal Chemistry. [\[Link\]](#)

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Sources

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- [2. medkoo.com \[medkoo.com\]](#)
- [3. Bis-PEG5-t-butyl ester | C22H42O9 | CID 18374579 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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